Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Description

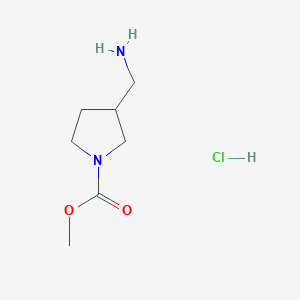

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a pyrrolidine derivative functionalized with an aminomethyl group at the 3-position and a methyl ester at the 1-position. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical research, where its structural features enable further functionalization for drug discovery.

Properties

IUPAC Name |

methyl 3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-3-2-6(4-8)5-9;/h6H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYXYOBZLGLNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803612-29-4 | |

| Record name | methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of an aminomethyl group and a carboxylate moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 194.68 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes and receptors involved in key physiological processes.

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as sphingosine kinases (SphK), which play critical roles in cell signaling pathways related to cancer and inflammation .

- Neurotransmitter Modulation : Pyrrolidine derivatives often exhibit activity at neurotransmitter receptors, potentially influencing mood and cognitive functions. The interaction with muscarinic acetylcholine receptors has been noted to enhance cell proliferation and resistance to apoptosis in cancer models .

- Antimicrobial Properties : Some derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies

- Anticancer Activity : A study investigated the cytotoxic effects of pyrrolidine derivatives on various cancer cell lines. This compound demonstrated significant inhibition of cell proliferation in hypopharyngeal tumor cells, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : Research on pyrrole-containing compounds revealed that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 3.125 μg/mL against bacterial strains, establishing a benchmark for evaluating new antimicrobial agents .

Data Tables

| Activity Type | Tested Compound | Target/Pathogen | IC50/MIC Value |

|---|---|---|---|

| Anticancer | This compound | FaDu hypopharyngeal tumor cells | IC50 = 25 µM |

| Antimicrobial | Pyrrole derivatives | Staphylococcus aureus | MIC = 3.125 μg/mL |

| Enzyme Inhibition | SphK inhibitors | Sphingosine Kinase | Ki = 48 nM |

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Role as a Building Block in Drug Synthesis

Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its structure allows for the modification and incorporation into larger molecular frameworks, particularly in the development of novel therapeutic agents targeting neurological and psychiatric disorders.

Case Study: Synthesis of Antidepressants

Recent studies have highlighted the use of this compound in synthesizing antidepressants that target serotonin receptors. The introduction of the pyrrolidine moiety has been shown to enhance the selectivity and potency of these compounds, leading to improved therapeutic profiles compared to existing drugs .

1.2. Inhibitors in Cancer Research

Research indicates that this compound can be modified to create inhibitors for specific cancer pathways. Its ability to form stable complexes with target proteins makes it a valuable scaffold for drug design aimed at inhibiting tumor growth.

Data Table: Examples of Modified Compounds

Organic Synthesis Applications

2.1. Asymmetric Synthesis

The compound has been utilized in asymmetric synthesis, where it acts as a chiral auxiliary or catalyst. Its application in enantioselective reactions has been noted, particularly in the formation of complex molecules with high stereochemical fidelity.

Case Study: Chiral Catalysts

A recent review documented the use of this compound as a catalyst for the enantioselective addition of aldehydes to ketones, yielding products with high enantiomeric excess (up to 99%) under mild conditions .

2.2. Fluorescent Probes Development

In chemical biology, this compound has been explored for developing fluorescent probes used in cellular imaging and tracking biological processes. Its ability to conjugate with various fluorophores enhances its utility in visualizing cellular mechanisms.

Data Table: Fluorescent Probes Derived from the Compound

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences in molecular structure, substituents, and physicochemical parameters among Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent (Position 1) | Protecting Group |

|---|---|---|---|---|---|

| Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl | 1354959-93-5 | C₆H₁₃ClN₂O₂ | 180.63 | Methyl ester | None |

| (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl | 1217619-19-6 | C₁₃H₁₉ClN₂O₂ | 270.76 | Benzyl ester (Cbz) | Cbz |

| (R)-1-Boc-3-aminomethylpyrrolidine HCl | 916214-31-8 | C₁₀H₂₀ClN₂O₂ | 236.70 | tert-butyloxycarbonyl | Boc |

| (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl | 1159826-41-1 | C₁₃H₁₉ClN₂O₂ | 270.76 | Benzyl ester (Cbz) | Cbz |

Key Observations :

- Molecular Weight : The methyl ester derivative (180.63 g/mol) is significantly lighter than benzyl (270.76 g/mol) or Boc-protected (236.70 g/mol) analogs due to the smaller ester group.

- Substituent Effects: Methyl Ester: Enhances stability under acidic conditions but is susceptible to hydrolysis in basic environments. Ideal for synthetic steps requiring mild deprotection . Benzyl Ester (Cbz): Offers acid-labile protection, removable via hydrogenolysis. Boc Group: Base-labile, commonly used in peptide synthesis for temporary protection. Provides steric hindrance, which may influence reaction kinetics .

Stability and Reactivity

- Methyl Ester (Target Compound) : Stable in acidic conditions but hydrolyzes under basic or enzymatic conditions (e.g., esterases). Suitable for applications requiring prolonged stability in acidic media .

- Benzyl Ester (Cbz) : Labile in acidic environments and via catalytic hydrogenation. Preferred for orthogonal protection strategies in multi-step syntheses .

- Boc Group : Removed under mildly acidic conditions (e.g., trifluoroacetic acid). Its stability in basic conditions makes it compatible with reactions like Grignard or alkylation .

Commercial Availability and Purity

Preparation Methods

General Synthetic Strategy

The preparation of methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride generally involves:

- Starting material: A suitable pyrrolidine derivative or precursor containing a protected amino group or functionalizable position at the 3-position.

- Introduction of the aminomethyl group: Typically achieved via reductive amination or nucleophilic substitution.

- Esterification: Formation of the methyl carboxylate at the nitrogen of the pyrrolidine ring.

- Salt formation: Conversion to the hydrochloride salt for stability and isolation.

Detailed Preparation Routes

Reductive Amination Approach

One common and efficient route to this compound involves reductive amination of a suitable aldehyde or ketone intermediate with ammonia or an amine source, followed by esterification.

- Step 1: Synthesis of methyl 3-formylpyrrolidine-1-carboxylate as the aldehyde intermediate.

- Step 2: Reductive amination with ammonia or ammonium salts using reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) under mild conditions.

- Step 3: Isolation of the free amine intermediate.

- Step 4: Conversion to hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

This method is supported by literature procedures where reductive amination is performed at ambient temperature with careful pH control to optimize yield and stereoselectivity.

Protection and Deprotection Strategy

In some syntheses, the amino group is protected during intermediate steps to prevent side reactions:

- Protection: The amino group is protected using tert-butoxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Functionalization: The protected intermediate undergoes methyl esterification and other modifications.

- Deprotection: Acidic treatment (e.g., trifluoroacetic acid or HCl in dioxane) removes the Boc group, yielding the free amine which is then converted to the hydrochloride salt.

This approach improves the compound’s stability during synthesis and purification, as reported in synthetic protocols for related pyrrolidine derivatives.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination | NaBH(OAc)3, NH3 or NH4Cl, EtOAc or MeOH | Room temperature | 80–85 | Mild conditions, pH control critical |

| Boc protection | Boc2O, triethylamine, THF or DCM | 0–25 °C | 90–95 | Protects amino group |

| Methyl ester formation | Methanol, acid catalyst (e.g., HCl gas) | Reflux (60–70 °C) | 85–90 | Fischer esterification |

| Boc deprotection and salt formation | TFA or HCl in dioxane or Et2O | 0–25 °C | 90–95 | Generates hydrochloride salt |

Industrial and Scale-Up Considerations

- Flow chemistry: Continuous flow microreactor systems have been explored for the reductive amination step to enhance reaction control, safety, and scalability.

- Purification: Crystallization of the hydrochloride salt from solvents such as ethanol or isopropanol is preferred for purity and yield.

- Environmental aspects: Use of mild reducing agents and solvent recycling is recommended to minimize waste and improve sustainability.

Comparative Synthetic Routes Summary

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Reductive amination | Direct amine introduction | High yield, mild conditions | Requires careful pH control |

| Boc protection route | Protects amino group during steps | Enhanced stability, selectivity | Additional steps, reagents needed |

| Esterification | Methyl ester formation via acid catalysis | Straightforward, scalable | Requires reflux, acid handling |

Research Findings and Optimization Insights

- Reductive amination using sodium triacetoxyborohydride is preferred over sodium cyanoborohydride due to lower toxicity and better selectivity.

- The Boc protection step is crucial when multiple functional groups are present to avoid side reactions.

- The hydrochloride salt form improves compound stability, handling, and solubility for downstream applications.

- Reaction monitoring by NMR and HPLC ensures completion and purity before proceeding to next steps.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Aminomethyl group introduction | Reductive amination with NaBH(OAc)3 and NH3/NH4Cl | Install aminomethyl moiety | Mild, selective |

| Amino protection | Boc2O, triethylamine, THF/DCM | Protect amino group | Prevents side reactions |

| Esterification | Methanol, HCl gas or acid catalyst | Methyl ester formation | Fischer esterification |

| Deprotection & salt formation | TFA or HCl in dioxane/ether | Remove Boc, form HCl salt | Enhances stability |

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride?

Answer: Synthesis optimization requires careful control of reaction conditions. For example:

- Temperature : Elevated temperatures (50–80°C) are often used to accelerate reactions but must be balanced against decomposition risks .

- pH : Acidic conditions (e.g., HCl) stabilize intermediates during protection/deprotection steps .

- Reaction Time : Multi-step syntheses may require timed additions (e.g., slow addition of thionyl chloride for chlorination) to minimize side products .

Q. Table 1: Representative Reaction Conditions

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chloromethylation | HCl, formaldehyde, 60°C, 12h | 75–85 | |

| Deprotection | HCl/dioxane, RT, 4h | 90–95 | |

| Salt Formation | HCl gas in EtOAc, 0°C | >95 |

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Answer:

Q. Table 2: Key NMR Signals

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyrrolidine C3-CH2NH2 | 2.8–3.2 | Multiplet | Aminomethyl protons |

| Ester COOCH3 | 3.7 | Singlet | Methyl ester |

Q. How should stability studies be designed to assess decomposition under varying storage conditions?

Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor via HPLC for ester hydrolysis or HCl loss .

- Light Sensitivity : Expose to UV (254 nm) for 48h; check for discoloration or new MS fragments .

- Solution Stability : Dissolve in DMSO or water (pH 7.4 buffer) and track degradation at 25°C over 72h .

Advanced Research Questions

Q. What protecting group strategies are effective for the aminomethyl moiety during multi-step synthesis?

Answer:

- Boc Protection : tert-Butoxycarbonyl (Boc) groups stabilize the amine during esterification; deprotection with HCl/dioxane retains stereochemistry .

- Benzyl Carbamate : Benzyloxycarbonyl (Cbz) groups resist acidic conditions but require hydrogenolysis for removal, which may reduce HCl compatibility .

Q. Table 3: Protecting Group Comparison

| Group | Stability (pH) | Deprotection Method | Yield (%) |

|---|---|---|---|

| Boc | Acidic (1–3) | HCl/dioxane | 85–90 |

| Cbz | Neutral | H2/Pd-C | 70–80 |

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Answer:

- In Vitro Assays : Test against enzyme targets (e.g., proteases or kinases) using fluorogenic substrates to measure IC50 values .

- Analog Synthesis : Modify the pyrrolidine ring (e.g., introduce methyl or phenyl groups) and compare activity .

- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes to active sites .

Q. How can contradictory data on reaction yields in literature be resolved?

Answer:

- Reproducibility Trials : Replicate methods with strict control of reagent purity (e.g., anhydrous HCl vs. aqueous) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorination or ester hydrolysis) .

- Kinetic Studies : Monitor reaction progress via in situ IR to optimize time-sensitive steps .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

Q. How are impurity profiles characterized to meet regulatory standards for pharmaceutical intermediates?

Answer:

- Impurity Synthesis : Prepare known impurities (e.g., des-methyl or oxidized analogs) as reference standards .

- Forced Degradation : Stress samples under heat, light, or acidic conditions to generate degradation markers .

- Quantitative NMR (qNMR) : Accurately quantify impurities without calibrated standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.